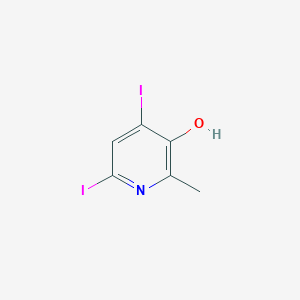
4,6-Diiodo-2-methylpyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Diiodo-2-methylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C6H5I2NO and a molecular weight of 360.92 g/mol This compound is characterized by the presence of two iodine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a hydroxyl group at the 3 position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodo-2-methylpyridin-3-ol typically involves the iodination of 2-methylpyridin-3-ol. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic substitution, where iodine atoms are introduced at the 4 and 6 positions of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 4,6-Diiodo-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine ketones, while substitution reactions can produce various functionalized pyridine derivatives .
科学研究应用
4,6-Diiodo-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,6-Diiodo-2-methylpyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and hydroxyl group play a crucial role in binding to active sites and modulating biological activity. The compound can inhibit or activate specific pathways, leading to desired therapeutic effects .
相似化合物的比较
2-Methylpyridin-3-ol: Lacks the iodine atoms, resulting in different chemical reactivity and applications.
4-Iodo-2-methylpyridin-3-ol: Contains only one iodine atom, leading to distinct properties and uses.
6-Iodo-2-methylpyridin-3-ol: Similar to 4-Iodo-2-methylpyridin-3-ol but with the iodine atom at a different position.
Uniqueness: The dual iodination enhances its reactivity and makes it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
188923-76-4 |
|---|---|
分子式 |
C6H5I2NO |
分子量 |
360.92 g/mol |
IUPAC 名称 |
4,6-diiodo-2-methylpyridin-3-ol |
InChI |
InChI=1S/C6H5I2NO/c1-3-6(10)4(7)2-5(8)9-3/h2,10H,1H3 |
InChI 键 |
NEQZEMWIDPMUBC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC(=N1)I)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




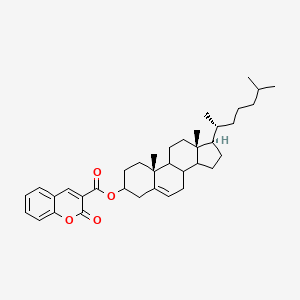
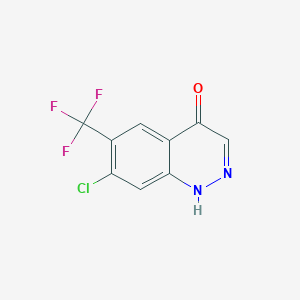
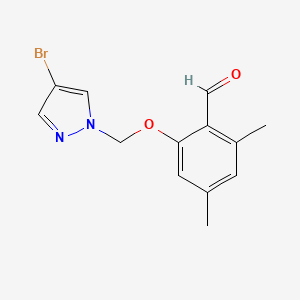
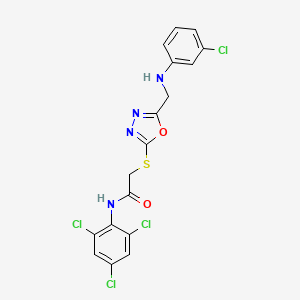
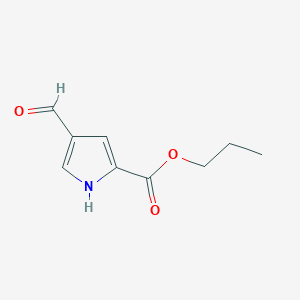
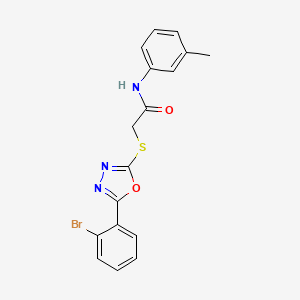
![N,N-Dimethylbenzo[d]isothiazol-3-amine](/img/structure/B11777324.png)
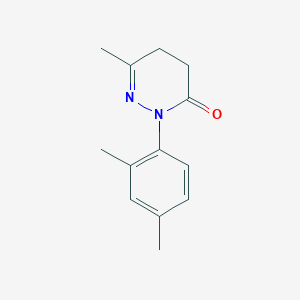
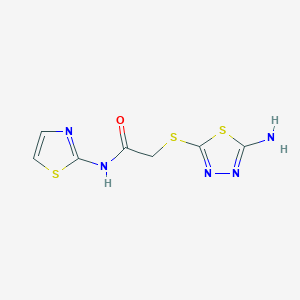
![2,5-Diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B11777350.png)
![5-chloro-6-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11777360.png)
![Thieno[3,4-b]thiophen-2-yl acetate](/img/structure/B11777372.png)
